molecular formula C14H17N3O2 B8126498 7-Nitro-1-piperidin-4-ylmethyl-1H-indole

7-Nitro-1-piperidin-4-ylmethyl-1H-indole

Cat. No.: B8126498
M. Wt: 259.30 g/mol
InChI Key: VSGVGOYDBLFOBC-UHFFFAOYSA-N
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Description

7-Nitro-1-piperidin-4-ylmethyl-1H-indole is a substituted indole derivative characterized by a nitro group at position 7 of the indole core and a piperidin-4-ylmethyl group attached to the nitrogen atom at position 1 (Figure 1). Its molecular formula is C₁₄H₁₇N₃O₂, with a molecular weight of 259.31 g/mol and a CAS registry number 2270911-73-2 .

Properties

IUPAC Name

7-nitro-1-(piperidin-4-ylmethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-17(19)13-3-1-2-12-6-9-16(14(12)13)10-11-4-7-15-8-5-11/h1-3,6,9,11,15H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGVGOYDBLFOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CC3=C2C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1-piperidin-4-ylmethyl-1H-indole typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. Subsequent nitration and alkylation steps introduce the nitro group and piperidine ring, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1-piperidin-4-ylmethyl-1H-indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and carboxylic acids.

  • Reduction: Production of amino derivatives and hydroxylamines.

  • Substitution: Generation of various alkylated indole derivatives.

Scientific Research Applications

7-Nitro-1-piperidin-4-ylmethyl-1H-indole has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

7-Nitro-1-piperidin-4-ylmethyl-1H-indole is unique due to its specific structural features, such as the presence of both a nitro group and a piperidine ring. Similar compounds include other nitroindoles and piperidine derivatives, but the combination of these functional groups in this compound sets it apart.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile

This compound (Figure 2) shares a piperidine moiety but differs significantly in its core structure. Unlike the bicyclic indole in the target compound, it features a pyrimido[4,5-b]indole tricyclic system, an ethynyl group at position 7, and a nitrile-terminated side chain. The molecular formula is C₁₉H₁₇N₇, with a higher molecular weight (359.42 g/mol) due to the extended heterocyclic system. It exhibits potent glycogen synthase kinase-3β (GSK-3β) inhibition (IC₅₀ = 2.24 µM), attributed to the pyrimidoindole core’s planar stacking ability and the ethynyl group’s role in enhancing binding interactions .

5-Chloro-3-(piperidin-1-ylmethyl)-1-(prop-2-yn-1-yl)-1H-indole (Compound 24)

This indole derivative (Figure 3) replaces the nitro group with a chloro substituent at position 5 and introduces a propargyl group at position 1. Its molecular formula (C₁₇H₁₉ClN₂) and weight (286.80 g/mol) differ from the target compound, reflecting distinct substitution patterns. The chloro group’s electron-withdrawing nature may reduce basicity compared to the nitro group, while the propargyl moiety could enhance metabolic stability or enable click chemistry modifications.

Indole Derivatives with Identical Molecular Formulas ()

Two additional compounds share the C₁₄H₁₇N₃O₂ formula but differ in substituent arrangement:

  • Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate: Features a methyl ester at position 2 and a dimethylamino-methyleneamino group at position 3.
  • tert-Butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate : Includes a tert-butyl carbamate hydrazone at position 6.

These compounds highlight how substituent positioning and functional groups (e.g., esters vs. nitro) dramatically alter physicochemical properties.

Pharmacological and Physicochemical Implications

  • Electron Effects : The nitro group in the target compound is strongly electron-withdrawing, which may stabilize charge-transfer interactions in enzyme binding sites. In contrast, the chloro group in Compound 24 provides moderate electron withdrawal, and the ethynyl group in ’s compound offers π-bond conjugation .
  • Solubility and Bioavailability : The piperidine moiety in the target compound and Compound 24 introduces basicity, enhancing water solubility at physiological pH. The tricyclic core in ’s compound likely reduces solubility due to increased hydrophobicity .
  • Nitro groups are common in anticancer and antimicrobial agents, hinting at unexplored therapeutic applications .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name (Example) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
7-Nitro-1-piperidin-4-ylmethyl-1H-indole Indole Nitro (C7), Piperidinylmethyl (N1) C₁₄H₁₇N₃O₂ 259.31
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile Pyrimidoindole Ethynyl (C7), Piperidine-linked nitrile C₁₉H₁₇N₇ 359.42
5-Chloro-3-(piperidin-1-ylmethyl)-1-(prop-2-yn-1-yl)-1H-indole Indole Chloro (C5), Propargyl (N1) C₁₇H₁₉ClN₂ 286.80
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate Indole Methyl ester (C2), Dimethylamino (C3) C₁₄H₁₇N₃O₂ 259.31

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